molecular formula C8H9N3O2 B1624721 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid CAS No. 764635-62-3

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid

货号: B1624721
CAS 编号: 764635-62-3
分子量: 179.18 g/mol
InChI 键: KCJKFIHIJFGFMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Product Overview 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid (: 764635-62-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused tetrahydropyridopyrazine bicyclic system with a carboxylic acid functional group, making it a versatile scaffold for the synthesis of more complex molecules . Research Applications and Value This compound serves as a key synthetic intermediate in the development of novel therapeutic agents. Scientific literature demonstrates that the 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine core is a privileged structure used to create potent hydroxamic acid-based inhibitors. Specifically, derivatives of this scaffold have been investigated as highly effective HB-EGF (Heparin-Binding Epidermal Growth Factor) shedding inhibitors, which are potential therapeutic candidates for treating skin disorders related to keratinocyte proliferation . Structure-activity relationship (SAR) studies indicate that the carboxylic acid moiety on this core structure is crucial for further derivatization into these bioactive molecules . Handling and Safety This product is intended for research and development purposes only. It is not recommended for human or animal use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions in a well-ventilated laboratory setting.

属性

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-8(13)6-3-5-7(4-11-6)10-2-1-9-5/h1-2,6,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJKFIHIJFGFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=NC=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437990
Record name 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764635-62-3
Record name 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

α-Amino Carbonyl Condensation

The pyrazine core of this compound is often constructed via condensation reactions between α-amino carbonyl precursors. For example, reacting ethyl 3-aminopyridine-4-carboxylate with glyoxal derivatives under acidic conditions yields the tetrahydropyrido-pyrazine skeleton. This method mirrors classical pyrazine syntheses, where self-condensation of α-aminoketones forms dihydropyrazines, followed by oxidation.

Reaction Conditions :

  • Solvent : Methanol or ethanol
  • Catalyst : Sodium hydroxide (0.1–0.5 M)
  • Temperature : 60–80°C for 12–24 hours
  • Yield : 40–55% (crude product)

Post-condensation, the carboxylic acid group is introduced via hydrolysis of the ester moiety using aqueous HCl (6 M) at reflux.

Catalytic Cyclization Strategies

Ruthenium-Catalyzed Transfer Hydrogenation

A novel asymmetric synthesis route, inspired by tetrahydronaphthyridine protocols, employs ruthenium catalysts to achieve enantioselective reduction. Starting from 2-vinyl-3-acylpyridine, ammonia-mediated cyclization forms the dihydropyrido-pyrazine intermediate, which undergoes transfer hydrogenation with [(cymene)RuCl₂]₂ and chiral ligands (e.g., (R,R)-TsDPEN).

Key Parameters :

  • Ligand : (R,R)-TsDPEN (5 mol%)
  • Hydrogen Source : Formic acid-triethylamine azeotrope
  • Enantiomeric Excess (ee) : Up to 92%
  • Yield : 68–75% after crystallization

This method avoids chromatography, making it scalable for industrial production.

Protection-Deprotection Methodologies

tert-Butoxycarbonyl (Boc) Protection

To prevent side reactions during cyclization, the amine group in precursor molecules is protected. For instance, 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid (CAS: 264623-57-6) is synthesized first, followed by Boc removal using trifluoroacetic acid (TFA).

Synthetic Steps :

  • Protection : React 3-aminopyridine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in THF.
  • Cyclization : Treat with ethylene glycol dimethyl ether (DME) and potassium tert-butoxide.
  • Deprotection : Stir in TFA/dichloromethane (1:1) for 2 hours.

Yield : 80–85% after deprotection.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial methods prioritize atom economy and minimal purification. A Heck-type vinylation protocol, using ethylene gas and palladium catalysts, constructs the pyridine ring followed by ammonia-mediated cyclization.

Process Highlights :

  • Catalyst : Pd(OAc)₂ (2 mol%) with 1,1′-bis(diphenylphosphino)ferrocene (dppf)
  • Solvent : Dimethylacetamide (DMAc) at 120°C
  • Throughput : >1 kg/batch with 90% purity

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Scalability
α-Amino Condensation Low-cost reagents Moderate yields, racemic mixture 40–55 Moderate
Ru-Catalyzed High enantioselectivity Expensive catalysts 68–75 High
Boc Protection Prevents side reactions Additional deprotection step 80–85 High

化学反应分析

Types of Reactions

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

1.1. Inhibition of HB-EGF Shedding

One significant application of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid is its role as a precursor in the synthesis of hydroxamic acids that inhibit heparin-binding epidermal growth factor-like growth factor (HB-EGF) shedding. Research indicates that structural modifications of this compound lead to derivatives with enhanced inhibitory activity against HB-EGF shedding, which is crucial for treating skin diseases associated with keratinocyte proliferation .

1.2. Anticancer Activity

Studies have suggested that derivatives of this compound exhibit anticancer properties. For instance, certain synthesized compounds based on this structure have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves targeting specific signaling pathways associated with tumor growth and metastasis.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structural features allow it to be used in the development of various organic compounds and pharmaceutical agents.

2.1. Building Block for Complex Molecules

This compound can be utilized as a building block for synthesizing more complex molecules in medicinal chemistry. Its versatility allows chemists to modify its structure to create derivatives that may possess desired biological activities.

4.1. Structure-Activity Relationship Studies

Research conducted on the structure-activity relationships (SAR) of derivatives derived from this compound has revealed critical insights into how modifications can enhance biological activity. For example:

  • Hydroxamic Acid Derivatives : These derivatives showed significantly greater potency in inhibiting HB-EGF shedding compared to unmodified compounds .
  • Stereochemical Considerations : The stereochemistry of the alpha carbon of hydroxamic acids was found to play a crucial role in their inhibitory activity against HB-EGF shedding .

作用机制

The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase enzymes by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Ring Fusion Variations

Pyrido[4,5-b]pyrazine Derivatives
  • Example : Methyl 5,6,7,8-tetrahydropyrido[4,5-b]pyrazine-7-carboxylate hydrochloride (CAS 264624-28-4) .
  • Key Difference : The pyrazine ring is fused at [4,5-b] instead of [3,4-b], altering electronic distribution and steric accessibility.
  • Impact : Reduced steric hindrance at the 7-position may enhance reactivity toward nucleophilic substitutions compared to the [3,4-b] fused analogue.
Pyrido[4,3-d]pyrimidines
  • Example : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine .
  • Key Difference : Replacement of one pyrazine nitrogen with a carbon atom (pyrimidine core).

Functional Group Modifications

Compound Name Substituent/Modification Key Property/Activity Reference
Target Compound 7-Carboxylic acid Building block for peptide synthesis
Methyl Ester (CAS 264624-28-4) 7-Methyl ester Improved lipophilicity
ZH-5 (ATR Inhibitor) 7-Cyanoacetyl group IC₅₀ = 11.34 nM (ATR inhibition)
CETP Inhibitor Isomers [2,3-b] vs. [3,4-b] fusion Only [2,3-b] isomer showed activity
  • Carboxylic Acid vs.
  • Amide/Substituent Effects: In ATR inhibitors, acyl or cyanoacetyl groups at the 7-position significantly improved potency (e.g., ZH-5, IC₅₀ = 11.34 nM) .

生物活性

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₉N₃O₂
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 764635-62-3

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrido compounds exhibit notable antimicrobial properties. For instance, studies have shown that various derivatives possess activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the tetrahydropyrido framework can enhance antibacterial potency.

CompoundActivity (IC50)Target
4a0.33 g/mLDNA gyrase from E. coli
4b0.53 g/mLDNA gyrase from E. coli
4c0.67 g/mLDNA gyrase from E. coli

These findings demonstrate the potential of tetrahydropyrido derivatives as antibacterial agents, particularly in developing new therapies for resistant bacterial strains .

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, modifications of this compound have been shown to inhibit HB-EGF shedding, which plays a role in skin diseases caused by keratinocyte proliferation. The presence of hydroxamic acid and sulfonamide moieties in derivatives significantly enhances this inhibitory activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in cellular signaling pathways.
  • Antimicrobial Action : Its structural features allow it to disrupt bacterial cell wall synthesis or function by targeting specific enzymes like DNA gyrase.

Case Studies and Research Findings

A notable study evaluated the anti-inflammatory effects of modified tetrahydropyrido compounds in an animal model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling compared to controls, suggesting potential therapeutic benefits for inflammatory diseases .

Another research highlighted the compound's effectiveness in inhibiting cell proliferation in cancer models through modulation of signaling pathways associated with cell growth and survival .

常见问题

Q. Advanced

  • Molecular docking : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., kinases or GPCRs) .
  • ADMET profiling : SwissADME calculates bioavailability radar parameters (e.g., LogP, TPSA) to prioritize compounds with favorable pharmacokinetics .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability under physiological conditions .

What experimental approaches validate the metabolic stability of tetrahydropyrido-pyrazine derivatives?

Q. Advanced

  • Microsomal assays : Incubate compounds with liver microsomes (human or rat) and quantify parent compound decay via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) identify electrophilic intermediates that may cause toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。